molecular formula C6H6BrN3O2 B15363997 (E)-4-Bromo-1-methyl-5-(2-nitrovinyl)-1H-pyrazole

(E)-4-Bromo-1-methyl-5-(2-nitrovinyl)-1H-pyrazole

Cat. No.: B15363997
M. Wt: 232.03 g/mol
InChI Key: FSJGGFMYXBEIAH-NSCUHMNNSA-N
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Description

4-bromo-1-methyl-5-[(1E)-2-nitroethenyl]-1H-Pyrazole: is a chemical compound belonging to the pyrazole family, characterized by its bromine and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-methyl-5-[(1E)-2-nitroethenyl]-1H-Pyrazole typically involves the following steps:

  • Bromination: : The starting material, 1-methyl-1H-pyrazole, undergoes bromination to introduce the bromine atom at the 4-position.

  • Nitration: : The brominated product is then subjected to nitration to introduce the nitro group at the 5-position.

  • Formation of the Nitroethenyl Group:

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-methyl-5-[(1E)-2-nitroethenyl]-1H-Pyrazole: can undergo various types of reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: : Reduction reactions can convert the nitro group to an amine group.

  • Substitution: : The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are often used.

  • Substitution: : Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

  • Oxidation: : Oxidation can lead to the formation of carboxylic acids or ketones.

  • Reduction: : Reduction of the nitro group can yield amines.

  • Substitution: : Substitution reactions can produce a variety of derivatives, depending on the nucleophile used.

Scientific Research Applications

4-bromo-1-methyl-5-[(1E)-2-nitroethenyl]-1H-Pyrazole: has several scientific research applications:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules.

  • Biology: : The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: : Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: : It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-bromo-1-methyl-5-[(1E)-2-nitroethenyl]-1H-Pyrazole exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

4-bromo-1-methyl-5-[(1E)-2-nitroethenyl]-1H-Pyrazole: can be compared with other similar compounds, such as:

  • 4-chloro-1-methyl-1H-pyrazole

  • 5-nitro-1H-pyrazole

  • 1-methyl-5-nitro-1H-pyrazole

These compounds share structural similarities but differ in the presence and position of functional groups, leading to variations in their chemical properties and biological activities.

Properties

Molecular Formula

C6H6BrN3O2

Molecular Weight

232.03 g/mol

IUPAC Name

4-bromo-1-methyl-5-[(E)-2-nitroethenyl]pyrazole

InChI

InChI=1S/C6H6BrN3O2/c1-9-6(2-3-10(11)12)5(7)4-8-9/h2-4H,1H3/b3-2+

InChI Key

FSJGGFMYXBEIAH-NSCUHMNNSA-N

Isomeric SMILES

CN1C(=C(C=N1)Br)/C=C/[N+](=O)[O-]

Canonical SMILES

CN1C(=C(C=N1)Br)C=C[N+](=O)[O-]

Origin of Product

United States

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